6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one
Description
Properties
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMDBOJIFXBWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200389 | |
| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116056-07-6 | |
| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116056-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Ring Closure
A widely adopted route involves the reaction of pyrrolidine-2,3-dione derivatives with hydrazine hydrate. For example, heating pyrrolidine-2,3-dione with excess hydrazine at 80°C in ethanol yields the triazolone core via intramolecular cyclization. This method benefits from high atom economy but requires careful temperature control to avoid over-oxidation.
Reaction Conditions Table
Lactam Functionalization
Alternative approaches utilize pyrrolidin-2-one (a lactam) as a starting material. Treatment with tert-butyl nitrite and hydrochloric acid introduces a nitroso group, which undergoes reductive cyclization with hydrazine to form the triazole ring. This method avoids harsh oxidizing conditions, preserving the ketone functionality.
1,3-Dipolar Cycloaddition Approaches
Azide-Alkyne Click Chemistry
The Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I), has been adapted for triazole formation. For instance, reacting a pyrrolidine-bearing alkyne with an azidoacetone derivative under Cu(I) catalysis produces the triazolone scaffold with excellent regioselectivity. This method is modular but requires pre-functionalized starting materials.
Example Reaction
\text{Pyrrolidine-alkyne} + \text{Azidoacetone} \xrightarrow{\text{Cu(I)}} \text{Triazolone} \quad \text{(Yield: 74%)}
In Situ Azide Generation
To streamline synthesis, some protocols generate azides in situ. A notable example involves treating 3-aminopyrrolidine with sodium nitrite and hydrochloric acid to form an azide, which subsequently reacts with a keto-alkyne to yield the target compound. This one-pot method reduces purification steps but demands precise stoichiometry.
Oxidation and Functionalization Techniques
Lactam-Based Routes
Starting from pyrrolidin-2-one, condensation with triazole precursors (e.g., 1H-1,2,4-triazol-5-amine) under acidic conditions directly yields the triazolone. This method bypasses oxidation steps but requires anhydrous conditions.
Comparative Analysis of Methods
Advantages and Limitations Table
| Method | Advantages | Limitations |
|---|---|---|
| Hydrazine Cyclization | High yield, simple conditions | Limited substrate scope |
| Click Chemistry | Regioselective, modular | Requires metal catalysts |
| Lactam Functionalization | Avoids oxidation steps | Sensitive to moisture |
The choice of method depends on substrate availability and desired functional groups. Cyclocondensation offers simplicity, while click chemistry provides regiochemical precision .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the triazole ring .
Scientific Research Applications
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell function and survival .
Comparison with Similar Compounds
Key Findings :
- Imidazo-triazol-imines (e.g., 4e , 5m ) exhibit lower IC50 values (<5 µM) due to electron-withdrawing groups (e.g., chloro, sulfonamide) enhancing target engagement .
- Pyrrolo-triazolones are less explored but share synthetic versatility, enabling the introduction of substituents that may improve potency .
Mechanistic Insights
Biological Activity
6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound features a unique tricyclic structure that includes a pyrrole ring fused with a triazole ring, making it a versatile scaffold for various chemical reactions and therapeutic applications. Recent research has highlighted its role in inhibiting necroptosis and its potential as an anti-inflammatory and anticancer agent.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds followed by cyclization to form the triazole ring. Catalysts such as acids or bases are often used to facilitate these reactions .
Necroptosis Inhibition
Recent studies have identified this compound derivatives as potent inhibitors of necroptosis. Necroptosis is a form of programmed cell death associated with inflammation and various diseases. A representative compound from this class demonstrated significant anti-necroptotic activity in both human and mouse cellular assays and showed potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis signaling pathways .
Key Findings:
- Compound 26 was highlighted for its effectiveness as a necroptosis inhibitor.
- It exhibited strong binding affinity to the allosteric pocket of RIPK1, serving as a type III inhibitor.
- In vivo pharmacokinetic studies indicated favorable oral exposure .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that derivatives of this compound exhibit selective antiproliferative effects against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics.
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cancer Cell Line | IC50 (nM) | Normal Cell Line IC50 (µM) |
|---|---|---|---|
| 3c | Jurkat | 0.21 | >30 |
| 3e | CCRF-CEM | 0.40 | >30 |
| CA-4 | Various | 4–3100 | >30 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate cellular signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vivo Efficacy : A study demonstrated that compound 3c , a derivative of the compound , significantly inhibited tumor growth in a syngeneic hepatocellular carcinoma model in Balb/c mice .
- Selectivity in Cancer Therapy : Research indicated that while these compounds were effective against cancer cell lines at low concentrations (IC50 values ranging from nanomolar to low micromolar), they exhibited minimal cytotoxicity towards normal lymphocytes even under mitogenic stimulation .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions with heterocyclic precursors. For example, condensation of substituted aldehydes with hydrazine derivatives in ethanol under reflux, followed by cyclization using catalysts like HCl or TEA. Reaction optimization may include adjusting solvent polarity (e.g., dry ethanol vs. aqueous mixtures), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Monitoring via TLC (e.g., CHCl3:CH3OH 95:5) ensures reaction completion .
- Critical Parameters : Yield improvements (e.g., 60–85%) are achievable by controlling acid concentration and reaction time. For example, prolonged reflux (6–8 hours) enhances cyclization efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Approach : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton environments and carbon frameworks. X-ray crystallography provides definitive stereochemical assignments, particularly for hydrogen-bonding networks (e.g., C–H···N interactions with bond angles of 108.7–127.5°) . Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like triazole rings (C=N stretches at ~1600 cm<sup>-1</sup>) .
Q. How can researchers address discrepancies in spectral data during structural validation?
- Resolution Strategy : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Cross-validate using alternative techniques: if <sup>1</sup>H NMR suggests unexpected tautomerism, X-ray crystallography can resolve ambiguities. For example, crystallographic data in confirmed bond angles and torsion angles (e.g., N1–C3–C4–C5 = -10.83°) that resolved conflicting NMR interpretations .
Advanced Research Questions
Q. What computational methods are effective for predicting the compound’s drug-likeness and pharmacokinetics?
- Methodology : Tools like SwissADME evaluate lipophilicity (LogP), solubility (LogS), and bioavailability. For instance, calculated LogP values (e.g., 2.1–3.5) can guide structural modifications to enhance membrane permeability. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to therapeutic targets, such as enzymes involved in cancer pathways .
Q. How does structural modification of the pyrrolo-triazole core influence bioactivity?
- Case Study : Introducing electron-withdrawing groups (e.g., Cl or NO2) at specific positions enhances inhibitory activity against kinases or proteases. For example, 6-(2,6-dichlorophenyl) derivatives showed improved binding to COX-2 compared to celecoxib analogs, as confirmed by in vitro assays (IC50 values < 1 µM) .
- Data Analysis : SAR studies correlate substituent effects with activity metrics. For instance, bulkier groups at the 3-position reduce solubility but increase target selectivity .
Q. What strategies mitigate toxicity risks in early-stage development?
- Preclinical Screening : Acute toxicity assays (e.g., rodent LD50) prioritize compounds with lower hazard profiles. For example, intraperitoneal LD50 values >1 g/kg suggest low acute toxicity .
- Mechanistic Studies : Evaluate metabolic stability via cytochrome P450 inhibition assays. Compounds with high glutathione reactivity (e.g., thiol adduct formation) may require structural shielding to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
